

An In-depth Technical Guide to the Molecular Structure of Tedizolid Phosphate

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Compound of Interest

Compound Name: *Tedizolid Phosphate*

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This guide provides a detailed examination of the molecular structure of **tedizolid phosphate**, an oxazolidinone-class antibacterial agent. It covers its chemical properties, mechanism of action, and relevant experimental protocols, presenting quantitative data in accessible formats and visualizing complex pathways.

Molecular Structure and Physicochemical Properties

Tedizolid phosphate is a phosphate ester prodrug that is rapidly converted by endogenous phosphatases to its active form, tedizolid.^{[1][2]} This conversion is crucial for its antibacterial activity. The molecular structure of **tedizolid phosphate** consists of several key functional groups: an oxazolidinone ring, a fluorinated phenyl ring, a pyridine ring, and a tetrazole ring, with a phosphate group attached to the hydroxymethyl side chain of the oxazolidinone nucleus.^{[3][4]}

The key physicochemical properties of **tedizolid phosphate** are summarized in the table below for easy reference and comparison.

Property	Value	References
IUPAC Name	[(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)-3-pyridinyl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl dihydrogen phosphate	[4]
Molecular Formula	C ₁₇ H ₁₆ FN ₆ O ₆ P	[4]
Molecular Weight	450.32 g/mol	[5]
CAS Number	856867-55-5	[4]
Appearance	White to yellow solid	[1]
Oral Bioavailability	~91%	[2][6]
Plasma Protein Binding	70% to 90%	[6][7]
Elimination Half-Life	Approximately 12 hours	[2][6]
Solubility	Highly water-soluble (>50 mg/mL)	[8]

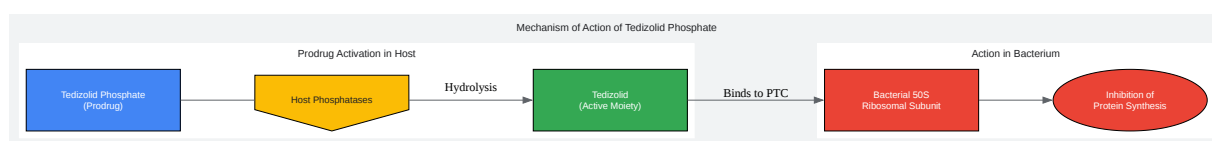
Mechanism of Action: From Prodrug to Protein Synthesis Inhibition

Tedizolid phosphate exerts its bacteriostatic effect through a precise molecular mechanism that begins with its activation and culminates in the inhibition of bacterial protein synthesis.[9]

- **Prodrug Activation:** Following administration, **tedizolid phosphate** is rapidly hydrolyzed by plasma or intestinal phosphatases, which cleave the phosphate group to yield the active moiety, tedizolid.[2][10]
- **Ribosomal Binding:** The active tedizolid molecule then targets the bacterial ribosome. Specifically, it binds to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[9][10] This interaction involves the 23S ribosomal RNA (rRNA).[3]

- **Inhibition of Protein Synthesis:** By binding to the 50S subunit, tedizolid blocks the formation of the 70S initiation complex, a critical step for bacterial protein synthesis to begin.[10][11] This prevents the translation of messenger RNA (mRNA) into proteins, thereby halting bacterial growth and replication.[10]

The following diagram illustrates the activation and mechanism of action of **tedizolid phosphate**.



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Mechanism of Action of **Tedizolid Phosphate**

Experimental Protocols

Precise and reproducible experimental methods are critical for studying **tedizolid phosphate**. The following section details a common protocol for the preparation of standard solutions for analytical studies, such as High-Performance Liquid Chromatography (HPLC).[12]

This protocol is adapted from methodologies used for the analytical determination of **tedizolid phosphate**. [12]

Materials:

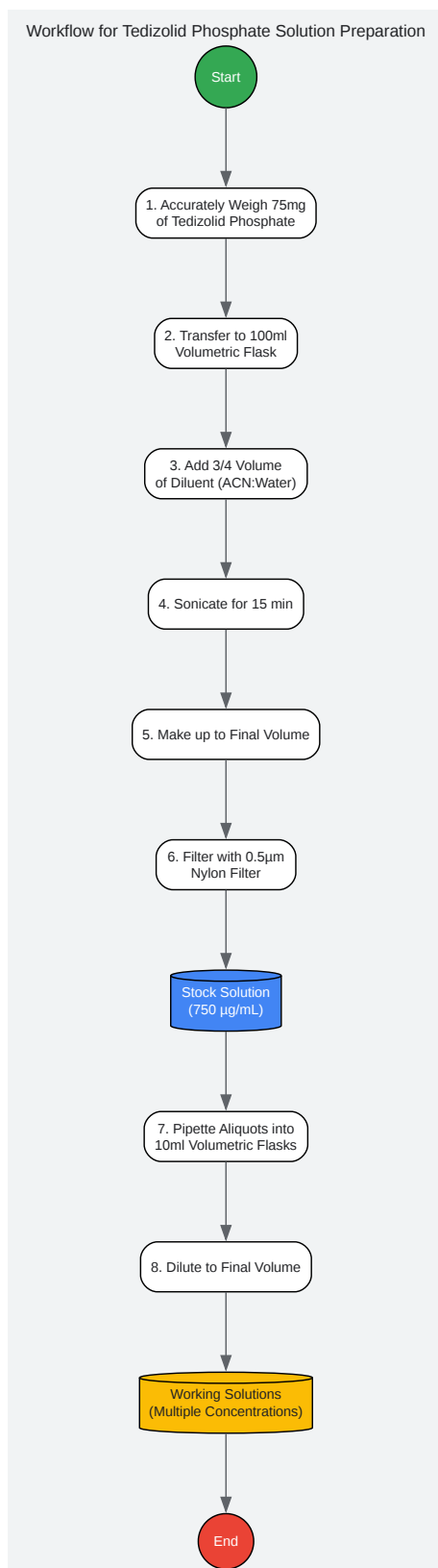
- **Tedizolid Phosphate** Active Pharmaceutical Ingredient (API)
- Diluent: Acetonitrile and Water (50:50, v/v)
- 100ml volumetric flask

- 10ml volumetric flasks
- Pipettes
- Sonicator
- HPLC grade nylon filters (0.5 μm)

Procedure:

- Preparation of Stock Solution (750 $\mu\text{g/mL}$): a. Accurately weigh 75 mg of the **Tedizolid Phosphate** working standard. b. Transfer the weighed standard into a 100ml clean, dry volumetric flask. c. Add approximately 75ml (3/4th volume) of the diluent to the flask. d. Sonicate the solution for 15 minutes to ensure complete dissolution. e. Make up the final volume to 100ml with the diluent. f. Filter the solution using an HPLC nylon filter of 0.5 μm pore size.[\[12\]](#)
- Preparation of Standard Working Solutions: a. From the stock solution, pipette specific volumes (e.g., 0.010 ml, 0.020 ml, etc.) into a series of 10 ml volumetric flasks. b. Dilute each flask to the 10ml mark with the diluent to achieve the desired final concentrations for the calibration curve (e.g., 75 $\mu\text{g/ml}$, 150 $\mu\text{g/ml}$, etc.).[\[12\]](#)

The workflow for preparing these solutions is visualized in the diagram below.



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